molecular formula C24H51ClNO5P B166496 O-alkylglycerolipid CAS No. 131024-84-5

O-alkylglycerolipid

Cat. No.: B166496
CAS No.: 131024-84-5
M. Wt: 500.1 g/mol
InChI Key: QWOGUZHVBMCFPK-UHFFFAOYSA-N
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Description

O-alkylglycerolipid is a chemical compound with the molecular formula C24H51ClNO5P and a molecular weight of 500.1 g/mol. This compound is known for its unique structure, which includes a chloro group, a hexadecoxypropyl chain, and a trimethylazaniumyl group attached to an ethyl phosphate backbone.

Preparation Methods

The synthesis of O-alkylglycerolipid typically involves multiple steps. The synthetic route often starts with the preparation of the hexadecoxypropyl chain, followed by the introduction of the chloro group. The final step involves the attachment of the trimethylazaniumyl group to the ethyl phosphate backbone. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

O-alkylglycerolipid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

O-alkylglycerolipid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of O-alkylglycerolipid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects .

Comparison with Similar Compounds

O-alkylglycerolipid can be compared with other similar compounds, such as:

    (2-Chloro-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with an octadecoxypropyl chain instead of a hexadecoxypropyl chain.

    (2-Chloro-3-dodecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a dodecoxypropyl chain instead of a hexadecoxypropyl chain. The uniqueness of this compound lies in its specific chain length and the presence of the chloro group, which can influence its chemical and biological properties.

Properties

CAS No.

131024-84-5

Molecular Formula

C24H51ClNO5P

Molecular Weight

500.1 g/mol

IUPAC Name

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3

InChI Key

QWOGUZHVBMCFPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Key on ui other cas no.

131024-84-5

Synonyms

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine
1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine
OCDPC

Origin of Product

United States

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